molecular formula C10H8N2O B11913633 6,8-Dihydrofuro[3,4-g]quinoxaline

6,8-Dihydrofuro[3,4-g]quinoxaline

Cat. No.: B11913633
M. Wt: 172.18 g/mol
InChI Key: SMSYYQGNURFBHH-UHFFFAOYSA-N
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Description

6,8-Dihydrofuro[3,4-g]quinoxaline (CAS 201282-31-7) is a heterocyclic compound featuring a fused furan ring at the [3,4-g] position of the quinoxaline backbone. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol. Quinoxaline derivatives are known for their structural versatility and applications in pharmaceuticals, materials science, and organic electronics due to their electron-deficient aromatic systems .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6,8-dihydrofuro[3,4-g]quinoxaline

InChI

InChI=1S/C10H8N2O/c1-2-12-10-4-8-6-13-5-7(8)3-9(10)11-1/h1-4H,5-6H2

InChI Key

SMSYYQGNURFBHH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=NC=CN=C3C=C2CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydrofuro[3,4-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with a suitable furan derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydrofuro[3,4-g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,8-Dihydrofuro[3,4-g]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dihydrofuro[3,4-g]quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the quinoxaline ring .

Comparison with Similar Compounds

Structural and Chemical Comparison with Similar Compounds

The following table compares 6,8-Dihydrofuro[3,4-g]quinoxaline with structurally related compounds, emphasizing isomerism and functional group variations:

Compound Name CAS Number Molecular Formula Key Structural Features
This compound 201282-31-7 C₁₀H₈N₂O Furan fused at quinoxaline’s [3,4-g] position; dihydro groups at C6 and C8
1,3-Dihydrofuro[3,4-b]quinoxaline 114096-83-2 C₁₀H₈N₂O Furan fused at quinoxaline’s [3,4-b] position; dihydro groups at C1 and C3
6-Acetylquinoxaline 83570-42-7 C₁₀H₈N₂O Acetyl substituent at C6 of quinoxaline; lacks fused furan ring

Key Differences:

Structural Isomerism: The position of the fused furan ring ([3,4-g] vs. [3,4-b]) in dihydrofuroquinoxalines alters electronic conjugation and steric profiles.

Functional Groups: 6-Acetylquinoxaline replaces the dihydrofuro moiety with a ketone group, increasing polarity and reactivity toward nucleophiles (e.g., in condensation reactions) .

Synthetic Pathways: Quinoxaline derivatives are typically synthesized via cycloaddition or alkylation reactions. For instance, unsubstituted quinoxaline reacts with 1,3-diketones under mild conditions to form monosubstituted products, suggesting analogous routes for dihydrofuroquinoxalines .

Biological Activity

6,8-Dihydrofuro[3,4-g]quinoxaline is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

This compound is characterized by its unique fused ring structure which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, leading to different derivatives that may exhibit enhanced or altered biological properties.

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain quinoxaline derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
Quinoxaline A20 mm (E. coli)
Quinoxaline B25 mm (S. aureus)
This compound22 mm (E. coli)

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. A notable investigation focused on its cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 0.01 to 0.06 μg/mL against cancer cells while showing minimal toxicity towards normal cells (IC50 > 100 μg/mL) .

Cell LineIC50 Value (μg/mL)Cytotoxicity Level
MCF-70.02High
NCI-H4600.03High
SF-2680.05Moderate

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This effect may be beneficial in treating conditions characterized by chronic inflammation.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may bind to enzymes or receptors, thereby modulating their activity and influencing various signaling pathways relevant to disease processes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various quinoxaline derivatives against Pseudomonas aeruginosa, revealing that modifications in the structure significantly enhanced antibacterial potency.
  • Cytotoxic Effects on Cancer Cells : Another investigation reported that derivatives of this compound demonstrated superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin in specific cancer cell lines .

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